molecular formula C6H14Cl2N4O B6185167 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride CAS No. 2624122-41-2

2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride

Cat. No.: B6185167
CAS No.: 2624122-41-2
M. Wt: 229.1
InChI Key:
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Description

2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is a compound that features a 1H-1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The reaction generally proceeds under mild conditions, often in aqueous media, and yields the desired triazole product in good quantities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Properties

CAS No.

2624122-41-2

Molecular Formula

C6H14Cl2N4O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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